113-O12B

mRNA delivery Lymph node targeting Biodistribution

113-O12B (CAS 2803699-72-9) is a disulfide bond-containing ionizable cationic lipidoid with the molecular formula C57H111N3O8S8 and a molecular weight of 1223.03 g/mol. It functions as the core ionizable lipid component in lipid nanoparticles (LNPs) engineered for the delivery of messenger RNA (mRNA).

Molecular Formula C57H111N3O8S8
Molecular Weight 1223.0 g/mol
Cat. No. B11929559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name113-O12B
Molecular FormulaC57H111N3O8S8
Molecular Weight1223.0 g/mol
Structural Identifiers
SMILESCCCCCCCCSSCCOC(=O)CCN(CCC(=O)OCCSSCCCCCCCC)CCN(C)CCN(CCC(=O)OCCSSCCCCCCCC)CCC(=O)OCCSSCCCCCCCC
InChIInChI=1S/C57H111N3O8S8/c1-6-10-14-18-22-26-46-69-73-50-42-65-54(61)30-34-59(35-31-55(62)66-43-51-74-70-47-27-23-19-15-11-7-2)40-38-58(5)39-41-60(36-32-56(63)67-44-52-75-71-48-28-24-20-16-12-8-3)37-33-57(64)68-45-53-76-72-49-29-25-21-17-13-9-4/h6-53H2,1-5H3
InChIKeyYIMNDEVCHLNZOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

113-O12B (CAS 2803699-72-9): A Disulfide-Bond Containing Ionizable Lipidoid for mRNA-LNP Delivery


113-O12B (CAS 2803699-72-9) is a disulfide bond-containing ionizable cationic lipidoid [1] with the molecular formula C57H111N3O8S8 and a molecular weight of 1223.03 g/mol . It functions as the core ionizable lipid component in lipid nanoparticles (LNPs) engineered for the delivery of messenger RNA (mRNA) [1]. Distinct from first-generation ionizable lipids, 113-O12B was specifically designed to alter organ tropism, enabling endogenous lymph node (LN) targeting without the need for active targeting ligands [2].

Procurement Risk: Why In-Class Ionizable Lipids Cannot Substitute for 113-O12B


Ionizable lipids such as ALC-0315, SM-102, and DLin-MC3-DMA (MC3) are not functionally interchangeable with 113-O12B. While they share a common class designation, their distinct chemical structures—specifically the presence of a disulfide bond and optimized tail/head architecture in 113-O12B—drive profound differences in biodistribution, pharmacokinetics, and therapeutic efficacy [1]. Studies demonstrate that substituting 113-O12B with ALC-0315, the lipid used in the Comirnaty COVID-19 vaccine, drastically alters the organ-targeting profile, shifting from predominant lymph node expression to predominant liver accumulation [2]. This directly impacts both the potency of the intended immune response and the potential for off-target hepatic effects, making precise lipid selection a critical procurement decision rather than a simple commodity purchase [1].

Quantitative Differentiation Guide: 113-O12B vs. Key Ionizable Lipid Comparators


Lymph Node vs. Liver Targeting Ratio: 113-O12B vs. ALC-0315

113-O12B demonstrates a fundamentally different organ tropism compared to the widely used clinical comparator ALC-0315. Quantitative biodistribution analysis reveals that 113-O12B achieves a lymph node (LN) to liver targeting ratio of 3:1, whereas ALC-0315 exhibits an inverse ratio of 1:4 [1]. This indicates that 113-O12B LNPs preferentially accumulate in the target immunological organ, while ALC-0315 LNPs predominantly accumulate in the liver.

mRNA delivery Lymph node targeting Biodistribution Lipid nanoparticles

Delivery Efficiency to Antigen-Presenting Cells (APCs): 113-O12B vs. ALC-0315

The functional consequence of LN targeting is demonstrated by the efficiency of mRNA delivery to antigen-presenting cells (APCs) within the lymph node. Flow cytometry analysis of lymph node cells following administration shows that 113-O12B delivers mRNA to approximately 30% of APCs (including dendritic cells and macrophages) [1]. This level of APC transduction is significantly greater than that achieved with ALC-0315 formulations in the same experimental context [1].

mRNA delivery Lymph node targeting Antigen-presenting cells Lipid nanoparticles

In Vivo Therapeutic Efficacy: Complete Response Rate in Melanoma Model

In a therapeutic murine B16F10 melanoma model, LNPs formulated with 113-O12B and encapsulating mRNA encoding the TRP-2 peptide antigen achieved a 40% complete response (CR) rate when combined with anti-PD-1 checkpoint blockade [1]. This metric represents complete tumor regression in a subset of treated animals and is a high-bar benchmark for efficacy in this aggressive tumor model.

mRNA cancer vaccine Immunotherapy Melanoma Lipid nanoparticles

CD8+ T Cell Response Induction: 113-O12B vs. ALC-0315

The primary immunological endpoint of a cancer vaccine is the induction of antigen-specific CD8+ T cells. Comparative immunogenicity studies in mice show that 113-O12B LNP formulations induced a higher frequency of OVA-specific CD8+ T cells compared to ALC-0315 LNP formulations [1].

mRNA vaccine Immunogenicity CD8+ T cells Lipid nanoparticles

Structural Determinant of Differentiation: Presence of Disulfide Bond

113-O12B is a disulfide bond-containing ionizable lipidoid [1]. This structural feature distinguishes it from many clinically established ionizable lipids like ALC-0315 and SM-102, which do not contain bioreducible disulfide linkages in their hydrophobic tails [2]. Disulfide bonds are known to be cleaved in the reducing environment of the endosome and cytosol, potentially facilitating intracellular cargo release and reducing lipid accumulation [3].

Ionizable lipid Lipidoid Structure-activity relationship Bioreducible

Validated Application Scenarios for 113-O12B Based on Quantitative Evidence


Lymph Node-Targeted mRNA Cancer Vaccines

113-O12B is uniquely suited for formulating mRNA cancer vaccines where lymph node targeting is critical for potent CD8+ T cell priming. The demonstrated 3:1 lymph node-to-liver ratio and high APC transduction efficiency directly support its use in generating robust anti-tumor immunity, as evidenced by the 40% complete response rate in melanoma models [1]. This application leverages the core differentiation of 113-O12B over liver-tropic lipids like ALC-0315.

Immunogenicity Studies Requiring Strong CD8+ T Cell Responses

For researchers requiring maximal CD8+ T cell activation, 113-O12B provides a superior platform compared to ALC-0315. The direct head-to-head evidence of increased OVA-specific CD8+ T cell induction [1] positions 113-O12B as the preferred ionizable lipid for preclinical studies where T cell-mediated immunity is the primary endpoint.

Reducing Hepatic Off-Target Effects in mRNA Therapeutics

The significantly reduced liver mRNA expression profile of 113-O12B, quantified by the 3:1 LN:liver ratio versus ALC-0315's 1:4 ratio [1], makes it a strategic choice for programs aiming to minimize potential hepatotoxicity and off-target hepatic protein expression. This is particularly relevant for repeated dosing regimens or for delivering antigens where liver expression is undesirable.

Formulation of Bioreducible LNP Systems

The presence of a disulfide bond in 113-O12B distinguishes it as a building block for bioreducible LNP formulations [1]. This structural feature is implicated in enhanced endosomal escape and potentially improved biodegradability, making 113-O12B a key component for designing next-generation LNP delivery systems with tailored intracellular release profiles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 113-O12B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.